molecular formula C15H21BrO3 B1665145 Aplysistatin CAS No. 62003-89-8

Aplysistatin

Cat. No.: B1665145
CAS No.: 62003-89-8
M. Wt: 329.23 g/mol
InChI Key: BEMNKPXNGWTBLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aplysistatin can be synthesized through a biomimetic approach. One of the key steps involves the Wittig reaction of a keto ester with homogeranyl triphenylphosphonium ylid to form the desired intermediate . Another approach involves the cyclization of olefinic ketoesters to form monocyclic and bicyclic ketoesters, which are then converted to this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Aplysistatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Aplysistatin has a wide range of scientific research applications:

Properties

CAS No.

62003-89-8

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one

InChI

InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3

InChI Key

BEMNKPXNGWTBLQ-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br

SMILES

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C

Appearance

Solid powder

62003-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aplysistatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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